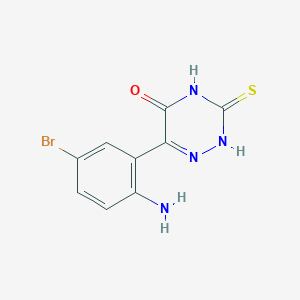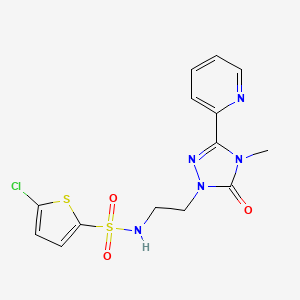
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, or 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is a phenyl-substituted triazinone compound. It is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It is an important building block for the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. It is believed that the compound acts as a proton donor, which can form hydrogen bonds with other molecules. This enables the compound to interact with a wide range of substrates, including proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one are not well understood. It has been suggested that the compound may act as an antioxidant, and may have anti-inflammatory, anti-bacterial, and anti-cancer properties. However, further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in laboratory experiments include its low cost, its availability, and its ease of use. The compound is also relatively stable and can be easily stored. The main limitation of using this compound in laboratory experiments is that it is a relatively weak proton donor, which may limit its effectiveness in certain reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. It could also be used as a starting material for the synthesis of new heterocyclic compounds. Additionally, further research could be conducted into the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research into its potential as an antioxidant and its possible anti-inflammatory, anti-bacterial, and anti-cancer properties could be conducted.
Synthesemethoden
The synthesis of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves the condensation of 2-amino-5-bromophenol with thiourea. This reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of around 70°C. The resulting product is then isolated and purified by chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. It has been used in the preparation of cyclic peptides, and in the synthesis of chiral compounds. It has also been used in the synthesis of dyes, pigments, and catalysts.
Eigenschaften
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-4-1-2-6(11)5(3-4)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLNKSIEKWJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNC(=S)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2907358.png)
![4-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2907361.png)

![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)
![4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2907365.png)

![3-(4-Ethoxyphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907368.png)





![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)